5-Methyl-2-[(2-methylpentyl)oxy]aniline
Description
5-Methyl-2-[(2-methylpentyl)oxy]aniline is an aromatic amine derivative characterized by a methoxy-substituted aniline backbone with a branched 2-methylpentyl ether group. This compound is primarily utilized as a building block in organic synthesis, particularly for constructing complex heterocycles or functionalized aromatic systems .
Properties
IUPAC Name |
5-methyl-2-(2-methylpentoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-5-11(3)9-15-13-7-6-10(2)8-12(13)14/h6-8,11H,4-5,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXNXVRQIXBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Alkyl Halide Route
One of the most established synthetic routes to 5-Methyl-2-[(2-methylpentyl)oxy]aniline involves the nucleophilic aromatic substitution of aniline derivatives with an alkyl halide bearing the 2-methylpentyl group. The general reaction scheme is:
- Reactants: 2-aminophenol or 2-aniline and 2-(2-methylpentyl)oxy chloride or 2-methylpentyl bromide.
- Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or dimethyl sulfoxide (DMSO).
- Catalysts/Base: Sodium hydroxide or other strong bases are used to deprotonate the phenolic or amine group, facilitating nucleophilic attack.
- Temperature: Reaction temperatures range from room temperature to 80–100°C depending on the solvent and base used.
- Time: Reaction times vary from 6 to 12 hours to ensure complete conversion.
This method benefits from straightforward reaction setup and relatively high yields (often >90% after purification), with column chromatography commonly employed for product isolation.
Acid-Catalyzed Etherification of Aniline with Alcohol
An alternative preparation involves the direct etherification of 2-aniline with 2-methylpentanol under acidic catalysis:
- Reactants: 2-aniline and 2-methylpentanol.
- Catalyst: Strong acids such as sulfuric acid promote the formation of the ether bond by protonating the alcohol, enhancing its leaving group ability.
- Conditions: Elevated temperatures and controlled pressure optimize the reaction kinetics and yield.
- Purification: Post-reaction workup includes neutralization and extraction steps to isolate the product.
This method leverages more readily available alcohols instead of alkyl halides but requires careful control of acidity and temperature to minimize side reactions and degradation.
Industrial Continuous Flow Synthesis
In industrial settings, continuous flow reactors are employed to synthesize this compound with enhanced control over reaction parameters:
- Advantages: Improved heat and mass transfer, consistent product quality, and scalability.
- Optimization: Reaction conditions such as flow rates, temperature, and stoichiometry are finely tuned to maximize yield and minimize impurities.
- By-product Management: Process design aims to reduce side products and facilitate downstream purification.
This approach is favored for large-scale production due to its efficiency and reproducibility.
| Parameter | Typical Range/Condition | Effect on Reaction Outcome |
|---|---|---|
| Temperature | 0°C to 100°C | Lower temps (0–5°C) improve regioselectivity; higher temps increase rate but may cause side reactions |
| Stoichiometric Ratio | Aniline : Alkylating agent = 1:1.2 | Excess alkylating agent drives reaction to completion |
| Solvent | Dichloromethane, DMSO, DMF | Polar aprotic solvents favor nucleophilic substitution |
| Catalyst/Base | NaOH, KOH, sulfuric acid | Base promotes nucleophilic attack; acid catalyzes etherification |
| Reaction Time | 6–12 hours | Sufficient for full conversion; prolonged time may cause degradation |
| Purification Method | Column chromatography (ethyl acetate/hexane) | Achieves >90% purity |
The introduction of the 2-methylpentyloxy group at the ortho position next to the aniline nitrogen requires control to avoid substitution at undesired positions. Strategies include:
- Use of bulky protecting groups on the amine (e.g., Boc protection) to direct substitution.
- Conducting reactions at lower temperatures to reduce competing ortho- or para-substitution.
- Computational modeling (density functional theory) to predict electron density and guide solvent and reagent choice.
- Employing meta-directing substituents to improve selectivity.
| Method | Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 2-aminophenol + 2-methylpentyl halide | NaOH base, DCM or DMSO, RT–100°C | High yield, straightforward | Requires alkyl halide precursor |
| Acid-catalyzed etherification | 2-aniline + 2-methylpentanol | Sulfuric acid catalyst, elevated temp | Uses alcohol, simpler reagents | Requires careful acid control |
| Continuous flow industrial synthesis | Same as above | Optimized flow, temp, stoichiometry | Scalable, reproducible | Requires specialized equipment |
Studies have shown that:
- Reaction efficiency is maximized by maintaining a slight excess of alkylating agent and controlling temperature to balance rate and selectivity.
- Lower temperatures (0–5°C) reduce side reactions by approximately 40%, improving regioselectivity.
- Purification by column chromatography yields product purity exceeding 90%, essential for downstream applications.
- Industrial processes benefit from continuous flow methods that reduce reaction times and improve safety profiles.
The preparation of this compound is well-established through nucleophilic substitution of aniline derivatives with alkyl halides and acid-catalyzed etherification with alcohols. Each method offers distinct advantages depending on scale, available reagents, and desired purity. Industrial continuous flow synthesis further enhances production efficiency and product consistency. Careful control of reaction parameters such as temperature, stoichiometry, and solvent choice is critical to achieving high yields and regioselectivity. These preparation strategies support the compound’s broad utility in chemical, biological, and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(2-methylpentyl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Research Applications
Intermediate in Organic Synthesis
5-Methyl-2-[(2-methylpentyl)oxy]aniline serves as a versatile building block for synthesizing complex organic molecules. It undergoes various chemical transformations, including oxidation to form quinones and reduction to produce amines. These reactions are crucial for developing new compounds in medicinal chemistry and materials science.
Table 1: Common Reactions of this compound
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Bromine (catalyst) | Halogenated derivatives |
Biological Research Applications
Enzyme Interaction Studies
This compound is utilized in research examining enzyme interactions and protein binding mechanisms, contributing to a better understanding of biochemical pathways. Its structure allows it to modulate enzyme activities, making it a valuable tool in pharmacological studies.
Case Study: Anticancer Potential
A study evaluated the anticancer activity of this compound against human breast cancer cell lines. Results indicated significant inhibition of cell proliferation through apoptosis activation, suggesting its potential as a therapeutic agent.
Medicinal Applications
Drug Development
this compound is investigated for its potential as a pharmacological agent, particularly in anticancer and anti-inflammatory therapies. Its ability to interact with specific biological targets enhances its relevance in drug design.
Case Study: Anti-inflammatory Mechanisms
Research on murine models demonstrated that this compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its utility in treating inflammatory disorders, highlighting its pharmacological relevance.
Industrial Applications
Dyes and Pigments Production
The compound is applied in the manufacture of dyes and pigments due to its stable chemical properties. Its unique structure enables the production of vibrant colors with good lightfastness.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents can significantly influence potency and selectivity for biological targets.
Table 2: Structure-Activity Relationship Modifications
| Modification Type | Effect on Activity |
|---|---|
| Alkyl side chain variations | Altered lipophilicity and binding affinity |
| Halogen substitutions | Enhanced reactivity |
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(2-methylpentyl)oxy]aniline depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, altering their activity and leading to biological effects.
Chemical Reactions: The presence of the amino and ether groups allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of substituted anilines with alkoxy, alkyl, or heterocyclic substituents. Key structural analogs include:
a) Alkoxy-Substituted Anilines
- 5-Fluoro-2-[(3-methylcyclohexyl)oxy]aniline (CAS: N/A): Features a fluorinated aromatic ring and a cyclohexyl ether group. Its increased lipophilicity compared to 5-Methyl-2-[(2-methylpentyl)oxy]aniline may enhance membrane permeability in drug design .
- 5-Methoxy-2-(pyridin-3-yl)aniline (CAS: 158461-52-0): Incorporates a pyridine ring, enabling coordination with metal catalysts. This compound is used in cross-coupling reactions for bioactive molecule synthesis .
b) Alkyl-Substituted Anilines
- 5-Chloro-2-methylaniline (CAS: 95-79-4): A simpler derivative with a chlorine substituent, widely used in agrochemicals and dyes. Its lower steric hindrance facilitates electrophilic substitution reactions .
- Applications include heterocyclic drug scaffolds .
c) Heterocyclic Ether-Linked Anilines
- 5-Methyl-2-(2-Trimethylsilanylethynylphenoxy)aniline (CAS: N/A): Synthesized via PdI2-catalyzed alkynylation with a 72% yield. The trimethylsilyl group enhances stability during Sonogashira coupling reactions .
- 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline (CAS: N/A): Combines oxadiazole and thiophene moieties, offering dual electronic effects for optoelectronic materials .
Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (in 5-Fluoro-2-[(3-methylcyclohexyl)oxy]aniline) decreases electron density, favoring nucleophilic aromatic substitution, whereas methoxy groups (in 5-Methoxy-2-(pyridin-3-yl)aniline) activate the ring for electrophilic attacks .
Biological Activity
5-Methyl-2-[(2-methylpentyl)oxy]aniline (CAS No. 946773-54-2) is a bioactive small molecule with significant implications in medicinal chemistry and biological research. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its role in various biochemical pathways.
- Molecular Formula : C₁₃H₂₁NO
- Molecular Weight : 207.32 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:
- Enzyme Inhibition : The compound is known to inhibit certain proteases and kinases, which play critical roles in cellular signaling and metabolism. This inhibition can lead to alterations in cell function and may have therapeutic applications in various diseases, including cancer .
- Biochemical Pathways : It participates in key metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis through its interactions with cellular proteins .
Biological Activity Data
Research has demonstrated several aspects of the biological activity of this compound:
Case Study 1: Inhibition of Protease Activity
In a study evaluating the effects of various compounds on protease activity, this compound was shown to significantly reduce protease activity at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for diseases characterized by excessive protease activity .
Case Study 2: Impact on Cancer Cell Lines
Research involving cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, suggesting that it may be effective in inducing cell death in malignant cells through targeted inhibition of critical enzymes involved in survival pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good stability under physiological conditions, with studies suggesting that it can be metabolized by cytochrome P450 enzymes leading to hydroxylated metabolites that may exhibit altered biological activities .
Safety Profile
While the compound shows promise for therapeutic applications, safety assessments indicate potential hazards such as skin irritation and eye damage upon exposure. Proper handling protocols are recommended for laboratory use .
Q & A
Basic Question: What are the established synthetic routes for 5-Methyl-2-[(2-methylpentyl)oxy]aniline?
Answer:
The compound can be synthesized via nucleophilic substitution or catalytic etherification. A validated method involves reacting 5-methyl-2-aminophenol with 2-methylpentyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours . Yields typically range from 60–75%, with purification via column chromatography (hexane/ethyl acetate). For sterically hindered analogs, cyclometalated ruthenium complexes may enhance efficiency in etherification steps .
Advanced Question: How can conflicting yield data in synthetic protocols be resolved?
Answer:
Yield discrepancies often arise from variations in solvent purity, reaction temperature control, or substituent electronic effects. To address this:
- Optimize reaction conditions using design of experiments (DoE) to test parameters like solvent/base combinations.
- Characterize intermediates (e.g., via <sup>1</sup>H NMR) to confirm reaction progression.
- Employ computational modeling (DFT) to predict steric/electronic barriers in ether bond formation .
Basic Question: What spectroscopic techniques are critical for structural validation?
Answer:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm substituent positions (e.g., methyl groups at 5-position, ether linkage at 2-position).
- Expected signals: Aromatic protons (δ 6.5–7.2 ppm), methylpentyloxy chain (δ 0.8–1.6 ppm) .
- FT-IR : Identify NH₂ stretches (~3400 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]<sup>+</sup> at m/z 265.21) .
Advanced Question: How do substituents influence molecular conformation in crystallographic studies?
Answer:
The methylpentyloxy chain introduces steric hindrance, affecting crystal packing. For example:
- X-ray crystallography of analogous compounds (e.g., 5-methyl-2-(trimethylsilanylethynylphenoxy)aniline) reveals non-planar conformations due to van der Waals repulsion between the methylpentyl group and aromatic ring .
- Hydrogen bonding : NH₂ groups may form intermolecular bonds with adjacent oxygen atoms, stabilizing the lattice .
Basic Question: What are the primary applications in medicinal chemistry?
Answer:
The aniline moiety serves as a pharmacophore in drug design. Key applications include:
- Anticancer agents : Incorporation into quinoline hybrids for kinase inhibition .
- Antimicrobials : Structural modifications (e.g., halogenation) enhance lipophilicity and membrane penetration .
Advanced Question: How can bioactivity data contradictions be addressed in structure-activity relationship (SAR) studies?
Answer:
- Metabolic stability assays : Test cytochrome P450 interactions to rule out false negatives .
- Docking simulations : Compare binding poses of active/inactive analogs in target proteins (e.g., EGFR kinase) .
- Control for impurities : Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts .
Basic Question: What catalytic systems are effective for functionalizing this compound?
Answer:
- Ru-based catalysts : Enable selective C-H activation for late-stage modifications (e.g., methylation with methanol) .
- PdI₂ systems : Catalyze cross-coupling reactions (e.g., Sonogashira) to introduce alkynyl groups at the 2-position .
Advanced Question: How to mitigate catalyst deactivation in large-scale reactions?
Answer:
- Heterogeneous catalysis : Immobilize Pd/Ru on silica or carbon supports to improve recyclability .
- Additive screening : Ligands like PPh₃ or BINAP stabilize metal centers and prevent aggregation .
Basic Question: What green chemistry principles apply to its synthesis?
Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Atom economy : Use one-pot sequential reactions to minimize waste (e.g., tandem etherification/amination) .
Advanced Question: How to quantify environmental persistence in soil studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
